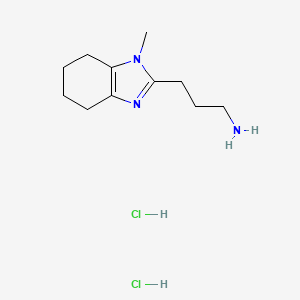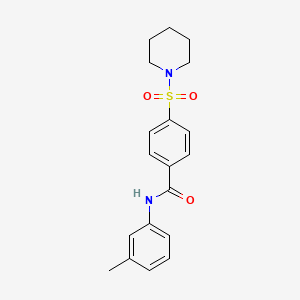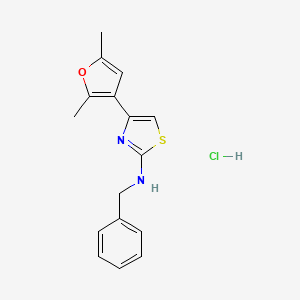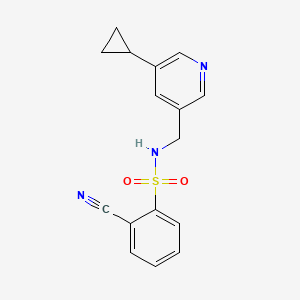
3-(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3 and its molecular weight is 266.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Receptor Antagonism
A derivative of 3-(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride, identified as a metabolite and degradation product of a 5-hydroxytryptamine (5-HT3) receptor antagonist, exhibited potent antagonistic activity. This suggests its potential application in the development of receptor antagonists for various therapeutic purposes (Ohta et al., 1996).
2. Synthesis of Zinc Complexes
Research involving the synthesis of zinc complexes derived from benzimidazole-related compounds, including variants of this compound, has been explored. These studies contribute to the understanding of metal-ligand interactions, which are crucial in inorganic chemistry and materials science (Patricio-Rangel et al., 2019).
3. Antimicrobial and Cytotoxic Activities
Various derivatives of benzimidazole, structurally related to this compound, have been synthesized and evaluated for antimicrobial and cytotoxic activities. These studies are significant for the development of new therapeutic agents (Noolvi et al., 2014).
4. Corrosion Inhibition
Compounds structurally related to this compound have been investigated for their role as corrosion inhibitors. These studies have implications for industrial applications, particularly in the maintenance and longevity of metal infrastructure (Verma et al., 2016).
5. Nematicidal and Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for nematicidal and antimicrobial activities. Such research contributes to the field of agricultural chemistry and pest control (Reddy et al., 2010).
Propiedades
IUPAC Name |
3-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12;;/h2-8,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCOOWKIDVKOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)


![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)
![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
